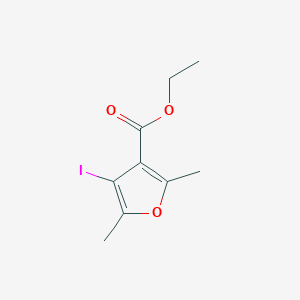

Ethyl 4-iodo-2,5-dimethyl-3-furoate

Description

Ethyl 4-iodo-2,5-dimethyl-3-furoate is a halogenated furan ester characterized by a furan ring substituted with two methyl groups at positions 2 and 5, an iodine atom at position 4, and an ethyl ester group at position 2. Its molecular formula is C₉H₁₁IO₃, with a molecular weight of 294.09 g/mol. The iodine substituent imparts unique reactivity and physicochemical properties, distinguishing it from non-halogenated furan esters.

Properties

Molecular Formula |

C9H11IO3 |

|---|---|

Molecular Weight |

294.09g/mol |

IUPAC Name |

ethyl 4-iodo-2,5-dimethylfuran-3-carboxylate |

InChI |

InChI=1S/C9H11IO3/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h4H2,1-3H3 |

InChI Key |

PXSKMOPPPFTPAA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(OC(=C1I)C)C |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1I)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Methyl 2,5-Dimethyl-3-Furoate

- Structure : Differs by replacing the ethyl ester (C₂H₅O₂C-) with a methyl ester (CH₃O₂C-) and lacking the iodine substituent.

- Occurrence : Detected in natural sources such as Manzanilla olives, where it contributes to flavor profiles .

- Key Differences :

- Volatility : The methyl ester is more volatile than ethyl derivatives, influencing its role in aroma compounds.

- Synthetic Utility : The absence of iodine reduces steric hindrance, making it easier to functionalize in synthetic pathways.

Ethyl 4-(Aminomethyl)-2,5-Dimethyl-3-Furoate Hydrochloride

- Structure: Replaces iodine with an aminomethyl group (-CH₂NH₂·HCl) at position 3.

- Key Differences: Reactivity: The amino group enables nucleophilic reactions (e.g., amidation), whereas iodine supports electrophilic substitutions or cross-coupling reactions. Solubility: The hydrochloride salt form enhances water solubility compared to the neutral iodinated analog.

2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone (DHF)

- Structure : Lacks the iodine and ester group; features a hydroxyl group at position 4 and a ketone at position 3.

- Role in Flavor Chemistry : A key aroma compound in strawberries, pineapples, and blackberries, quantified via stable isotope dilution assays .

- Key Differences: Acidity: The hydroxyl group makes DHF acidic (pKa ~4.5), whereas the ethyl ester in the iodinated derivative is non-acidic. Stability: DHF is prone to thermal degradation, while the iodinated ester’s stability remains uncharacterized.

Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.